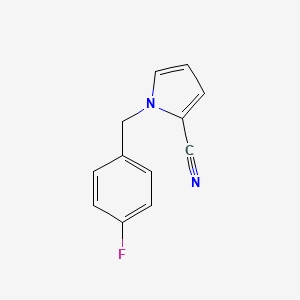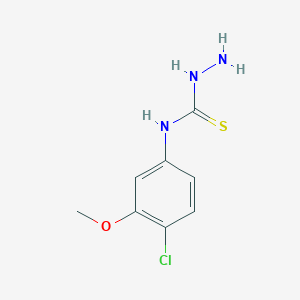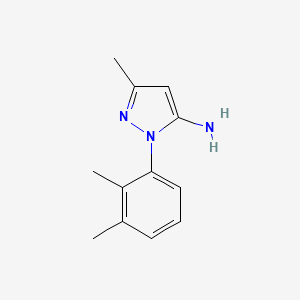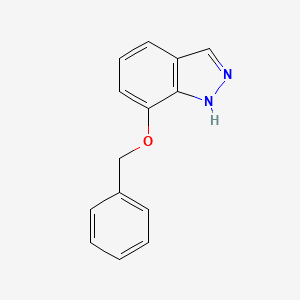
7-(Benzyloxy)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(Benzyloxy)-1H-indazole” is a chemical compound that has been mentioned in the context of the synthesis of key intermediates for certain drugs . It appears to play a significant role in the synthesis of the influenza antiviral drug baloxavir marboxil .
Synthesis Analysis
The synthesis of “7-(Benzyloxy)-1H-indazole” involves a process to prepare a key chiral intermediate for the influenza antiviral drug baloxavir marboxil . This process includes a novel preparation of 2-(2,2-dimethoxyethoxy) ethanamine with more convenient and safer manipulation . The process has been successfully demonstrated on a 50g scale with a yield of 66.4% in 3 steps .
Molecular Structure Analysis
While specific molecular structure analysis for “7-(Benzyloxy)-1H-indazole” was not found in the search results, it’s worth noting that compounds with similar structures, such as 7-hydroxycoumarins, have been used as fluorescent sensors for biological activities .
Aplicaciones Científicas De Investigación
Application in Alzheimer’s Disease Research
Specific Scientific Field
Neuroscience and Pharmacology
Summary of the Application
“7-(Benzyloxy)-1H-indazole” is a part of a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones that were investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
Methods of Application or Experimental Procedures
The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety . The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
Results or Outcomes
The enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were run in order to get insight into the mechanism of action and plausible binding modes .
Application in Antitubercular Agent Research
Specific Scientific Field
Pharmacology and Microbiology
Summary of the Application
In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
Methods of Application or Experimental Procedures
The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
Results or Outcomes
The new compound was isolated, characterized, and then used in the following steps to yield a new product .
Application in Antioxidant, Antimicrobial, and Anti-inflammatory Research
Summary of the Application
In the search for significant biological agents for pathogenic causing deformities, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
Methods of Application or Experimental Procedures
The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .
Results or Outcomes
The antioxidant ability of the compounds was examined by DPPH and ABTS assays while the antimicrobial (against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans microbial strains) and anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays, respectively .
Application in Synthesis of Benzyl Ethers and Esters
Specific Scientific Field
Organic Chemistry
Summary of the Application
“7-(Benzyloxy)-1H-indazole” can be used in the synthesis of benzyl ethers and esters .
Methods of Application or Experimental Procedures
A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
Results or Outcomes
The reaction resulted in the formation of benzyl (arylmethyl) ethers .
Application in Anti-HIV Research
Specific Scientific Field
Pharmacology and Virology
Summary of the Application
The coumarin core, which includes “7-(Benzyloxy)-1H-indazole”, has been widely decorated to develop compounds showing diverse pharmacological activities, including anti-HIV effects .
Methods of Application or Experimental Procedures
The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety .
Results or Outcomes
The in vitro screening highlighted compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
Application in Antitumor Research
Specific Scientific Field
Pharmacology and Oncology
Summary of the Application
The coumarin core, which includes “7-(Benzyloxy)-1H-indazole”, has been widely decorated to develop compounds showing diverse pharmacological activities, including antitumor effects .
Direcciones Futuras
While specific future directions for “7-(Benzyloxy)-1H-indazole” were not found in the search results, it’s clear that the compound plays a significant role in the synthesis of key intermediates for certain drugs . This suggests that it could continue to be an area of interest in pharmaceutical research.
Propiedades
IUPAC Name |
7-phenylmethoxy-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMFSBSKPMBKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658097 |
Source


|
| Record name | 7-(Benzyloxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-1H-indazole | |
CAS RN |
351210-09-8 |
Source


|
| Record name | 7-(Benzyloxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

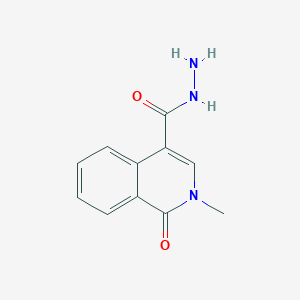
![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)
![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)
![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)
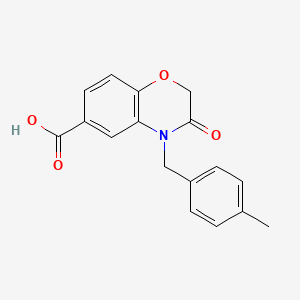
![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)
![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)
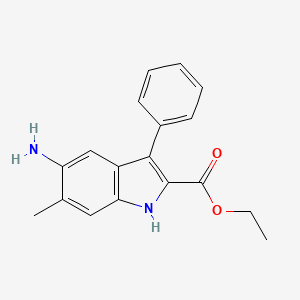
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)
![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)
